Lucidone B

Vue d'ensemble

Description

Lucidone B is a naturally occurring cyclopentenedione, a type of secondary metabolite found in higher plants, fungi, algae, and cyanobacteriaThis compound has garnered attention due to its various beneficial properties, including antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lucidone B involves several steps, starting from the extraction of the compound from natural sources such as Lindera erythrocarpa. The extraction process typically involves the use of organic solvents to isolate the active constituents. The synthetic route may include cyclization reactions to form the cyclopentenedione structure, followed by purification steps to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources, followed by chemical synthesis to enhance yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Lucidone B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives may exhibit different biological activities and can be used in various scientific research applications .

Applications De Recherche Scientifique

Antiviral Applications

Lucidone B has demonstrated significant antiviral properties, particularly against Hepatitis C virus (HCV) and Dengue virus (DENV).

Hepatitis C Virus (HCV) Inhibition

Research indicates that this compound effectively suppresses HCV RNA levels with a 50% effective concentration (EC50) of approximately 15 ± 0.5 μM in HCV replicon assays and 20 ± 1.1 μM in JFH-1 infectious assays. The compound operates by inducing heme oxygenase-1 (HO-1) production, which is crucial for enhancing the antiviral interferon response and inhibiting HCV NS3/4A protease activity. Notably, the combination of this compound with alpha interferon and other antiviral agents showed synergistic effects in suppressing HCV replication .

Dengue Virus (DENV) Suppression

This compound also exhibits antiviral activity against DENV. In studies involving DENV-infected mice, this compound treatment led to increased survival rates and reduced viral titers. The compound's mechanism involves the induction of HO-1 expression, which blocks viral protease activity and enhances the interferon response .

| Virus | Effective Concentration (EC50) | Mechanism of Action |

|---|---|---|

| HCV | 15 ± 0.5 μM | Induction of HO-1; inhibition of NS3/4A protease |

| DENV | 25 ± 3 μM | Induction of HO-1; blocking viral protease activity |

Oncology Applications

This compound has shown promise in enhancing chemosensitivity in cancer treatment, particularly in pancreatic ductal adenocarcinoma (PDAC).

Chemosensitization in PDAC

In vitro studies demonstrated that this compound promotes apoptotic cell death and inhibits multidrug resistance protein 1 (MDR1) expression through the suppression of RAGE-initiated signaling pathways. This effect enhances the efficacy of gemcitabine (GEM), a common chemotherapeutic agent used for PDAC treatment .

| Cell Line | Treatment | Outcome |

|---|---|---|

| MIA Paca-2 | Lucidone + GEM | Increased apoptosis; reduced MDR1 |

| MIA Paca-2 GEMR | Lucidone + GEM | Enhanced chemosensitivity |

Anti-inflammatory Applications

This compound exhibits significant anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.

Protective Effects Against Oxidative Stress

This compound has been investigated for its protective effects against oxidative stress in human keratinocyte cells.

Cell Viability Studies

In studies involving AAPH-induced cytotoxicity in HaCaT cells, this compound demonstrated protective effects at concentrations up to 10 μg/mL without inducing cytotoxicity . The viability assays indicated that this compound could mitigate oxidative damage effectively.

Mécanisme D'action

The mechanism of action of Lucidone B involves the modulation of multiple signaling pathways. It can induce the expression of antioxidant genes such as heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the production of biliverdin, which has antiviral and anti-inflammatory effects. This compound also inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), thereby reducing inflammation and oxidative stress .

Comparaison Avec Des Composés Similaires

Lucidone B is similar to other cyclopentenediones and triterpenoids, such as lucidenic acids and ganoderic acids, which are also found in higher plants and fungi. this compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Similar compounds include:

Lucidenic Acids: Found in Ganoderma lucidum, these compounds have anti-cancer, anti-inflammatory, and antioxidant properties.

Ganoderic Acids: Also found in Ganoderma lucidum, these triterpenoids are known for their hepatoprotective and immunomodulatory effects

This compound stands out due to its low cytotoxicity and limited bioavailability, making it a promising candidate for further research and development in various fields .

Activité Biologique

Lucidone B, a natural compound derived from the fruits of Lindera erythrocarpa Makino, has garnered attention for its diverse biological activities, particularly in cancer treatment and antiviral applications. This article synthesizes recent research findings on its biological activity, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Overview of this compound

This compound belongs to a class of compounds known as cyclopentenediones. It is primarily extracted from the fruits of Lindera erythrocarpa, a plant recognized in traditional medicine for its various health benefits, including anti-inflammatory and antimicrobial properties. Recent studies have expanded our understanding of its pharmacological potential, particularly in oncology and virology.

1. Anticancer Activity

This compound has demonstrated significant anticancer effects across various cell lines. Research indicates that it inhibits tumor growth by promoting apoptosis and disrupting critical signaling pathways involved in cell survival.

- Apoptosis Induction : In ovarian cancer cells (OVCAR-8 and SKOV-3), methyl lucidone (a derivative) induced apoptosis by activating intrinsic apoptotic pathways while suppressing the PI3K/Akt survival pathway. The compound caused G2/M phase arrest and significantly reduced cell viability with IC50 values ranging from 33.3 to 60.7 µM .

- Mechanistic Insights : A study on pancreatic ductal adenocarcinoma (PDAC) revealed that lucidone inhibits the HMGB1/RAGE/PI3K/Akt signaling axis, enhancing chemosensitivity to gemcitabine (GEM) and promoting apoptotic cell death in resistant cancer cells .

2. Antiviral Activity

This compound exhibits promising antiviral properties against several viruses, including dengue virus (DENV) and hepatitis C virus (HCV).

- Dengue Virus : Lucidone effectively suppressed DENV replication by increasing heme oxygenase-1 (HO-1) expression, which is crucial for antiviral responses. In vivo studies showed that lucidone improved survival rates and reduced viral titers in DENV-infected mice with an EC50 value of 25 ± 3 μM .

- Hepatitis C Virus : Lucidone also inhibited HCV RNA levels with effective concentrations around 15 ± 0.5 μM. Its antiviral action was linked to the induction of HO-1 via Nrf2 activation, which plays a pivotal role in cellular defense mechanisms against viral infections .

Summary of Key Research Findings

| Study Focus | Cell Line / Model | Key Findings | IC50 / EC50 Values |

|---|---|---|---|

| Anticancer Activity | OVCAR-8, SKOV-3 | Induced apoptosis; G2/M phase arrest; downregulated Bcl-2; activated caspases | 33.3 - 60.7 µM |

| PDAC Chemosensitivity | MIA Paca-2 | Inhibited RAGE/PI3K/Akt signaling; enhanced sensitivity to GEM | Not specified |

| Antiviral Activity | DENV-infected ICR mice | Increased HO-1 expression; reduced viral titers; improved survival rates | EC50 = 25 ± 3 μM |

| Hepatitis C Virus Suppression | HCV replicon assays | Suppressed HCV RNA levels; induced HO-1 via Nrf2 activation | IC50 = 15 ± 0.5 μM |

Case Studies and Applications

Several case studies have illustrated the practical applications of lucidone in therapeutic contexts:

- Cancer Treatment : The use of lucidone in combination with conventional chemotherapy agents has shown promise in enhancing treatment efficacy while mitigating drug resistance.

- Viral Infections : Lucidone's ability to modulate immune responses presents a potential avenue for developing new antiviral therapies, particularly for persistent viral infections like HCV.

Propriétés

Numéro CAS |

97653-93-5 |

|---|---|

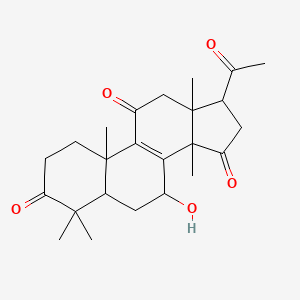

Formule moléculaire |

C24H32O5 |

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

(5R,7S,10S,13R,14R,17S)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione |

InChI |

InChI=1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13-,14+,16+,22+,23-,24+/m1/s1 |

Clé InChI |

AJULRUMEMZKBQI-YZISURJTSA-N |

SMILES |

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

SMILES isomérique |

CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

SMILES canonique |

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

melting_point |

270-271°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.